

In vitro ADME properties of 5-Amino-1-benzofuran-2-carboxylic acid analogs

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Compound of Interest

Compound Name:	5-Amino-1-benzofuran-2-carboxylic acid
Cat. No.:	B1323371

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A Comparative Guide to the In Vitro ADME Properties of Benzofuran Analogs

The following guide provides a comparative overview of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various benzofuran derivatives, based on available experimental data. While a comprehensive dataset for a specific series of **5-Amino-1-benzofuran-2-carboxylic acid** analogs is not publicly available, this guide compiles relevant information from studies on structurally related benzofuran compounds to offer insights for researchers and drug development professionals.

Data Presentation

The in vitro ADME properties of selected benzofuran analogs are summarized in the tables below. These properties are crucial in early drug discovery for predicting the pharmacokinetic behavior of a compound *in vivo*.

Table 1: Metabolic Stability of Benzofuran Analogs in Liver Microsomes

Compound	Species	In Vitro Half-life (t _{1/2}) (min)	Intrinsic Clearance (CL _{int}) (μL/min/mg)
Beauvericin	Human, Rat	>120	-
5-AIQ	Human	14.5	47.6[1]

Note: Beauvericin is a complex molecule containing a benzofuran-like moiety and is included for its available metabolic stability data. 5-AIQ is a different heterocyclic compound, but its data is presented to showcase typical metabolic stability parameters.

Table 2: Plasma Protein Binding of a Benzofuran Analog

Compound	Species	Protein Binding (%)
Beauvericin	Human, Rat, Mouse, Dog, Monkey	>90[2]

Experimental Protocols

Detailed methodologies for the key in vitro ADME experiments are crucial for the interpretation and replication of results.

Metabolic Stability in Liver Microsomes

The assessment of metabolic stability in liver microsomes is a standard in vitro assay to predict hepatic clearance.

Objective: To determine the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s (CYPs).

General Protocol:

- Incubation: The test compound is incubated with liver microsomes (from human or other species) and a cofactor, NADPH, to initiate the metabolic reaction.
- Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Reaction Termination: The metabolic reaction in the aliquots is stopped, typically by adding a cold organic solvent like acetonitrile.
- Analysis: The concentration of the parent compound remaining at each time point is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

- Data Calculation: The in vitro half-life ($t_{1/2}$) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.[3]

Plasma Protein Binding (PPB)

This assay measures the extent to which a drug binds to proteins in the blood plasma.

Objective: To determine the fraction of a drug that is bound to plasma proteins, which influences its distribution and availability to target tissues.

General Protocol (Rapid Equilibrium Dialysis - RED):

- Apparatus Setup: A RED device is used, which consists of a base plate with wells and disposable inserts, each containing two chambers separated by a semipermeable membrane.
- Sample Preparation: The test compound is added to plasma.
- Dialysis: The plasma containing the test compound is added to one chamber of the insert, and a buffer solution is added to the other chamber.
- Incubation: The plate is sealed and incubated with shaking to allow for equilibrium to be reached between the free and bound drug.
- Analysis: After incubation, the concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS.
- Data Calculation: The percentage of protein binding is calculated from the difference in concentrations between the two chambers.

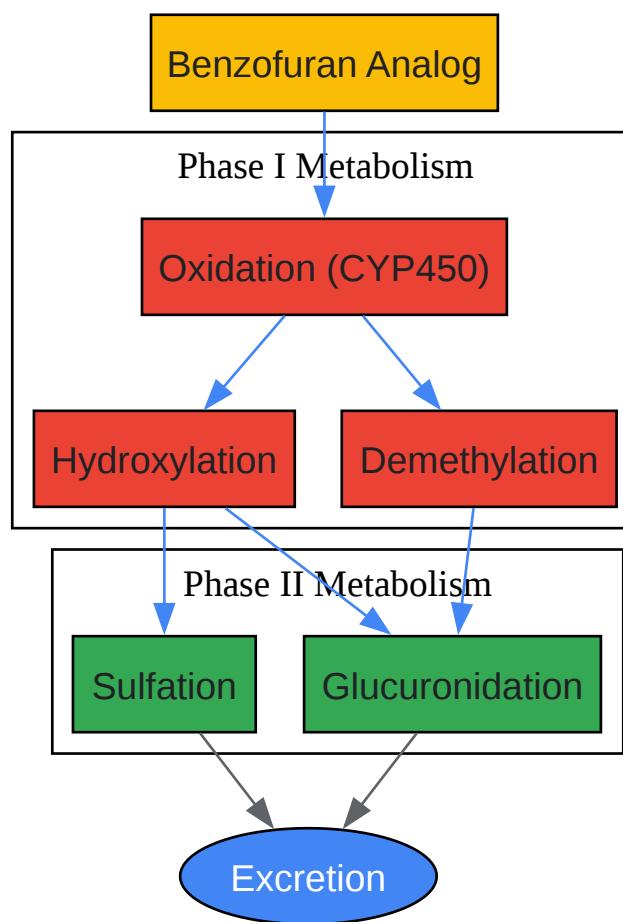
Visualizations

The following diagrams illustrate a typical workflow for in vitro ADME studies and a general overview of potential metabolic pathways for benzofuran-containing compounds.



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Caption: A typical workflow for in vitro ADME screening in early drug discovery.



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Caption: Potential metabolic pathways for benzofuran analogs.

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- To cite this document: BenchChem. [In vitro ADME properties of 5-Amino-1-benzofuran-2-carboxylic acid analogs]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1323371#in-vitro-adme-properties-of-5-amino-1-benzofuran-2-carboxylic-acid-analogs\]](https://www.benchchem.com/product/b1323371#in-vitro-adme-properties-of-5-amino-1-benzofuran-2-carboxylic-acid-analogs)

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